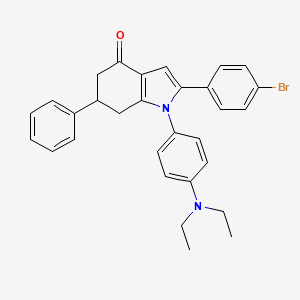

1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one

Description

1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a diethylamino group, a bromophenyl group, and a phenyl group attached to an indole core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Properties

IUPAC Name |

2-(4-bromophenyl)-1-[4-(diethylamino)phenyl]-6-phenyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29BrN2O/c1-3-32(4-2)25-14-16-26(17-15-25)33-28(22-10-12-24(31)13-11-22)20-27-29(33)18-23(19-30(27)34)21-8-6-5-7-9-21/h5-17,20,23H,3-4,18-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBPZZZXDFFXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

Introduction of Substituents: The diethylamino group can be introduced via nucleophilic substitution reactions, while the bromophenyl and phenyl groups can be added through electrophilic aromatic substitution reactions.

Cyclization and Final Modifications: The final step involves cyclization to form the trihydroindol-4-one structure, followed by any necessary modifications to introduce the desired substituents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one can be compared with other similar compounds, such as:

Indole Derivatives: Compounds with similar indole cores but different substituents, such as 1-(4-methoxyphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one.

Benzofuran Derivatives: Compounds with benzofuran cores, which may have similar biological activities but different structural features.

Quinoline Derivatives: Compounds with quinoline cores, which are also studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities and chemical reactivity.

Biological Activity

1-(4-(Diethylamino)phenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes diethylamino and bromophenyl groups, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , and its IUPAC name is 2-(4-bromophenyl)-1-[4-(diethylamino)phenyl]-6-phenyl-6,7-dihydro-5H-indol-4-one.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C30H29BrN2O |

| IUPAC Name | 2-(4-bromophenyl)-1-[4-(diethylamino)phenyl]-6-phenyl-6,7-dihydro-5H-indol-4-one |

| InChI | InChI=1S/C30H29BrN2O/c1-3-32(4-2)... |

| SMILES | CCN(CC)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)... |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound. It has been tested against several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation through modulation of key signaling pathways such as those involving apoptosis regulators or cell cycle proteins.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Similar indole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This activity is crucial for therapeutic applications in diseases characterized by chronic inflammation.

The biological effects of this compound may be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity on cell membranes, influencing cellular responses.

- Gene Expression : The compound might affect gene expression related to growth and differentiation processes.

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Study on Anticancer Activity : A study evaluated the effect of indole derivatives on the NCI-60 cancer cell line panel, revealing moderate to high cytotoxicity against various cancer types.

- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects in animal models, demonstrating significant reductions in inflammatory markers following treatment with related compounds.

Q & A

Q. How can its potential as a fluorescent probe or sensor be assessed?

- Methodological Answer : Test solvatochromic behavior in solvents of varying polarity. Functionalize with targeting moieties (e.g., biotin) and image localization in cellular models using confocal microscopy .

Data Integration and Validation

Q. What databases or tools are recommended for cross-referencing its spectral data or biological activity?

Q. How can researchers address discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer : Perform meta-analysis of literature data (e.g., ) to identify assay variability (e.g., cell line differences, concentration ranges). Replicate key studies under standardized conditions .

Potential Applications in Academic Research

Q. What mechanistic studies are warranted to explore its activity in neurodegenerative disease models?

- Methodological Answer : Investigate inhibition of amyloid-β aggregation via thioflavin T assays or modulation of tau phosphorylation in neuronal cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.